molecular formula C11H14N2 B1619701 2-(Ethyl(3-methylphenyl)amino)acetonitrile CAS No. 63133-74-4

2-(Ethyl(3-methylphenyl)amino)acetonitrile

Cat. No. B1619701
CAS RN: 63133-74-4
M. Wt: 174.24 g/mol
InChI Key: XLAYCZJJQWGFAZ-UHFFFAOYSA-N
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Description

2-(Ethyl(3-methylphenyl)amino)acetonitrile, also known as EMAAN, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In

Scientific Research Applications

  • Polymer Synthesis and Microwave-Assisted Polymerization : A study by Wiesbrock et al. (2005) explored the living cationic ring-opening polymerizations of various oxazolines, including 2-ethyl-2-oxazoline, in acetonitrile. This research is significant for high-temperature polymer synthesis, especially under microwave irradiation, offering insights into efficient polymerization processes.

  • Electrochemical Oxidation and Conducting Polymer Films : The electrooxidation of Schiff base compounds in acetonitrile has been investigated by Yousef (2000). This study is crucial for understanding the formation of conducting polymer films, which have applications in electronic and sensing devices.

  • Organometallic Chemistry and Catalysis : Research by Vicente et al. (1997) involved the orthometalation of primary amines in acetonitrile. This process is important in the field of organometallic chemistry and has potential applications in catalysis.

  • Chemical Synthesis and Drug Development : The synthesis of various compounds with potential anti-inflammatory properties was discussed by Ross and Sowell (1987). Their work involved using acetonitrile in the synthesis process, highlighting its role in the development of pharmaceutical compounds.

  • Kinetics and Reaction Mechanisms in Organic Chemistry : The study of the aminolysis of aryl N-ethyl thiocarbamates in acetonitrile by Oh et al. (2004) provides valuable insights into reaction kinetics and mechanisms in organic chemistry.

  • Development of Fluorescent Chemosensors : Research on the synthesis of novel fluorescent imidazole-based compounds with potential applications as chemosensors was conducted by Esteves et al. (2016). Their work underscores the role of acetonitrile in developing materials for ion recognition and sensing.

  • Photochemical Studies and Material Science : The photodecarboxylation of certain acids in acetonitrile, as studied by Jiménez et al. (1995), is relevant for understanding photochemical reactions and their applications in material science.

  • Heterocyclic Compound Synthesis : The work of Hajiyeva et al. (2017) on the synthesis of dihydropyridine compounds in acetonitrile highlights its use in the preparation of heterocyclic compounds, which are important in medicinal chemistry.

  • Catalysis in Pharmaceutical Synthesis : Research on the mono-methylation of phenylacetonitrile using specific catalysts, as explored by Molleti and Yadav (2017), has implications for pharmaceutical synthesis, particularly in the creation of non-steroidal anti-inflammatory drugs.

  • Bioanalytical Methods and Drug Characterization : The establishment of a bioanalytical method for an acetylcholinesterase inhibitor by Nemani et al. (2018) demonstrates the role of acetonitrile in analytical chemistry, particularly in drug characterization and analysis.

properties

IUPAC Name

2-(N-ethyl-3-methylanilino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-3-13(8-7-12)11-6-4-5-10(2)9-11/h4-6,9H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAYCZJJQWGFAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#N)C1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5028114
Record name 2-(Ethyl(3-methylphenyl)amino)acetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethyl(3-methylphenyl)amino)acetonitrile

CAS RN

63133-74-4
Record name 2-[Ethyl(3-methylphenyl)amino]acetonitrile
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Ethyl(3-methylphenyl)amino)acetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063133744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetonitrile, 2-[ethyl(3-methylphenyl)amino]-
Source EPA Chemicals under the TSCA
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Record name 2-(Ethyl(3-methylphenyl)amino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5028114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [ethyl(3-methylphenyl)amino]acetonitrile
Source European Chemicals Agency (ECHA)
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Record name 2-(ETHYL(3-METHYLPHENYL)AMINO)ACETONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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